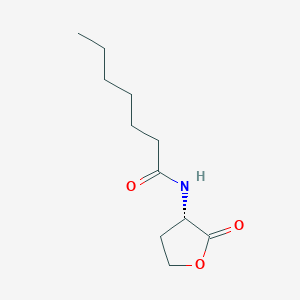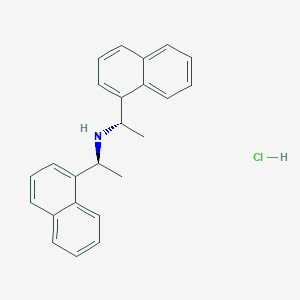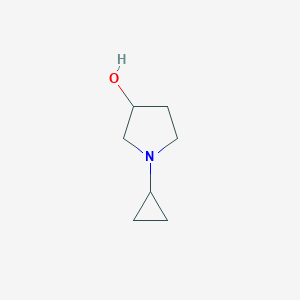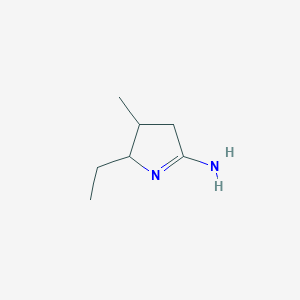
2-Phenylpiperidin-4-one
Vue d'ensemble
Description
2-Phenylpiperidin-4-one is a compound with the molecular formula C11H13NO . It is of particular interest due to its unique biochemical properties and serves as a precursor to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
An efficient, formal [4 + 2] synthesis of synthetically valuable piperidin-4-ones from secondary amines in two steps has been achieved via a key gold catalysis without the purification of tertiary amine intermediates . This reaction is selective toward the less-substituted alkyl group and shows moderate to excellent diastereoselectivities .Molecular Structure Analysis
The molecular weight of 2-Phenylpiperidin-4-one is 175.23 g/mol . The compound has one hydrogen bond donor and two hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 175.099714038 g/mol .Chemical Reactions Analysis
Piperidines, including 2-Phenylpiperidin-4-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Physical And Chemical Properties Analysis
2-Phenylpiperidin-4-one has a topological polar surface area of 29.1 Ų . It has a complexity of 185 and a rotatable bond count of 1 . The compound is canonicalized .Applications De Recherche Scientifique
Synthesis of Pharmaceutical Compounds
2-Phenylpiperidin-4-one: serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure is pivotal for constructing drugs due to the presence of the piperidine ring, a common motif in medicinal chemistry. This compound is involved in the synthesis of drugs that exhibit a wide range of pharmacological activities, including antihypertensive, analgesic, and anti-inflammatory effects .
Development of Anticancer Agents
Researchers are exploring the use of 2-Phenylpiperidin-4-one derivatives as potential anticancer agents. The modification of its core structure has led to the creation of compounds that show promise in inhibiting the growth of cancer cells. These derivatives are being studied for their efficacy against various types of cancer .
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of 2-Phenylpiperidin-4-one derivatives make them valuable in the development of new treatments for infections. By altering the piperidine ring, scientists can enhance the compound’s ability to combat pathogenic bacteria and fungi .
Neuroprotective Effects
There is ongoing research into the neuroprotective effects of 2-Phenylpiperidin-4-one derivatives. These compounds may offer therapeutic benefits for neurodegenerative diseases such as Alzheimer’s and Parkinson’s by protecting neuronal cells from damage .
Analgesic and Anti-Inflammatory Properties
Derivatives of 2-Phenylpiperidin-4-one are being studied for their analgesic and anti-inflammatory properties. These compounds could lead to the development of new pain relievers and anti-inflammatory medications that are more effective and have fewer side effects than current options .
Antiviral and Antimalarial Potential
The piperidine nucleus of 2-Phenylpiperidin-4-one is being utilized to create derivatives with antiviral and antimalarial properties. These derivatives are part of a broader search for new treatments for viral infections and malaria, diseases that have a significant impact on global health .
Mécanisme D'action
Target of Action
Piperidine derivatives, a class to which 2-phenylpiperidin-4-one belongs, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives have been found to exhibit various biological activities, including antimicrobial and anticancer effects
Biochemical Pathways
These pathways are critical in cell proliferation, survival, and apoptosis .
Result of Action
Piperidine derivatives have been found to exhibit significant antimicrobial activity and anticancer potential . For instance, piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Orientations Futures
Piperidines, including 2-Phenylpiperidin-4-one, are important in the pharmaceutical industry, and their synthesis has long been widespread . More than 7000 piperidine-related papers were published during the last five years , indicating a strong interest in this field. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
2-phenylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9/h1-5,11-12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIBEASNZNAKCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595592 | |
| Record name | 2-Phenylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpiperidin-4-one | |
CAS RN |
193201-69-3 | |
| Record name | 2-Phenylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylpiperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the substitution pattern on the phenyl ring of 2-Phenyldecahydroquinolin-4-one influence its conformation?
A: The research primarily focuses on the conformational analysis of 2-phenyldecahydroquinolin-4-one derivatives. It investigates how electron-donating substituents on the phenyl ring, specifically at the para position, impact the overall conformation of the molecule, particularly the 2-phenylpiperidin-4-one ring system. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl-](/img/structure/B71752.png)

![Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)-(9CI)](/img/structure/B71757.png)

![(S)-2-Amino-2-[(S)-oxiranyl]propanoic acid](/img/structure/B71764.png)
![N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine](/img/structure/B71769.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, hydrazide, (1R,2R,4R)-rel-(9CI)](/img/structure/B71773.png)
